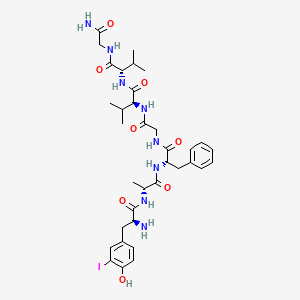
3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-碘-L-酪氨酸-D-丙氨酸-L-苯丙氨酸-甘氨酸-L-缬氨酸-L-缬氨酸-甘氨酰胺是一种复杂的肽类化合物。其特点是酪氨酸残基上存在碘,并且包含酪氨酸、丙氨酸、苯丙氨酸、甘氨酸和缬氨酸等氨基酸序列。
准备方法
合成路线和反应条件
3-碘-L-酪氨酸-D-丙氨酸-L-苯丙氨酸-甘氨酸-L-缬氨酸-L-缬氨酸-甘氨酰胺的合成通常采用固相肽合成 (SPPS)。这种方法允许将保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。碘原子是通过在温和条件下使用碘化物如一氯化碘或N-碘代琥珀酰亚胺对酪氨酸残基进行碘化引入的。
工业生产方法
该化合物的工业生产可能与实验室规模的合成遵循类似的合成路线,但规模更大。这包括优化反应条件、纯化过程,并确保最终产品的均匀性和质量。
化学反应分析
反应类型
3-碘-L-酪氨酸-D-丙氨酸-L-苯丙氨酸-甘氨酸-L-缬氨酸-L-缬氨酸-甘氨酰胺可以发生多种化学反应,包括:
氧化: 碘原子可以被氧化形成碘酪氨酸衍生物。
还原: 还原反应可以去除碘原子,将其转化回酪氨酸。
取代: 碘原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢或过酸等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
取代: 硫醇或胺等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生碘酪氨酸衍生物,而取代反应可以产生各种取代的酪氨酸类似物。
科学研究应用
3-碘-L-酪氨酸-D-丙氨酸-L-苯丙氨酸-甘氨酸-L-缬氨酸-L-缬氨酸-甘氨酰胺在科学研究中有几个应用:
化学: 用作研究肽合成和修饰的模型化合物。
生物学: 研究其在蛋白质-蛋白质相互作用和信号通路中的作用。
医学: 由于其与特定分子靶标相互作用的能力,具有潜在的治疗应用。
工业: 用于开发基于肽的材料和药物。
作用机制
3-碘-L-酪氨酸-D-丙氨酸-L-苯丙氨酸-甘氨酸-L-缬氨酸-L-缬氨酸-甘氨酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。酪氨酸残基上的碘原子可以在这些相互作用中发挥至关重要的作用,可能改变化合物的结合亲和力和特异性。所涉及的途径可能包括细胞过程中的信号转导级联和调控机制。
相似化合物的比较
类似化合物
3-碘-L-酪氨酸: 仅包含碘化酪氨酸残基的更简单的类似物。
L-酪氨酸-D-丙氨酸-L-苯丙氨酸-甘氨酸-L-缬氨酸-L-缬氨酸-甘氨酰胺: 缺少碘原子,但具有相似的肽序列。
L-酪氨酸-D-丙氨酸-L-苯丙氨酸-甘氨酸-L-缬氨酸-L-缬氨酸-L-α-天冬酰胺: 另一个具有相似序列但氨基酸组成不同的肽。
独特性
3-碘-L-酪氨酸-D-丙氨酸-L-苯丙氨酸-甘氨酸-L-缬氨酸-L-缬氨酸-甘氨酰胺的独特性在于酪氨酸残基上存在碘原子,这可以显著影响其化学反应性和生物活性。这使其成为研究碘化对肽性质和功能的影响的宝贵化合物。
属性
CAS 编号 |
649727-50-4 |
|---|---|
分子式 |
C35H49IN8O8 |
分子量 |
836.7 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C35H49IN8O8/c1-18(2)29(34(51)39-16-27(38)46)44-35(52)30(19(3)4)43-28(47)17-40-33(50)25(15-21-9-7-6-8-10-21)42-31(48)20(5)41-32(49)24(37)14-22-11-12-26(45)23(36)13-22/h6-13,18-20,24-25,29-30,45H,14-17,37H2,1-5H3,(H2,38,46)(H,39,51)(H,40,50)(H,41,49)(H,42,48)(H,43,47)(H,44,52)/t20-,24+,25+,29+,30+/m1/s1 |
InChI 键 |
ZNTOMFGTODRUBV-AFASLCHUSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)I)N |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC(=C(C=C2)O)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















